Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Vorbereitungsmethoden
The synthesis of Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate typically involves the reaction of piperidine-3-carboxylic acid ethyl ester with 2-bromoethylamine hydrobromide through a nucleophilic substitution (SN2) reaction . The reaction conditions often require a suitable solvent and a controlled temperature to ensure the desired product yield.
Analyse Chemischer Reaktionen
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter modulator.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system, which plays a crucial role in the central nervous system . The compound’s effects are mediated through its binding to GABA receptors, influencing neurotransmission and neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate can be compared with other piperidine derivatives such as:
Ethyl piperidine-3-carboxylate: Used as a starting material in the synthesis of various piperidine derivatives.
1-(2-Aminoethyl)piperidine-3-carboxylic acid: Known for its anticonvulsant activity and potential use in treating epilepsy.
Ethyl 2-oxo-3-piperidinecarboxylate: Utilized in the synthesis of pharmacologically active compounds
Eigenschaften
Molekularformel |
C12H22N2O3 |
---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
ethyl 1-[3-(methylamino)-3-oxopropyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-3-17-12(16)10-5-4-7-14(9-10)8-6-11(15)13-2/h10H,3-9H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
LFIYRUDTYVRSBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.